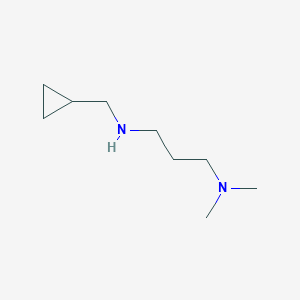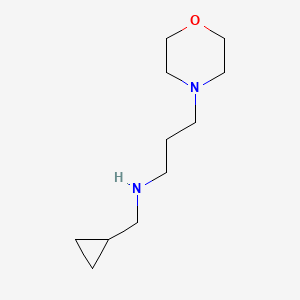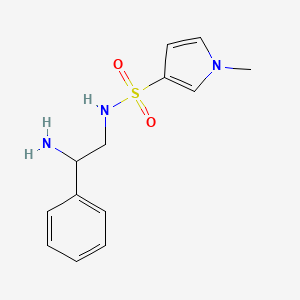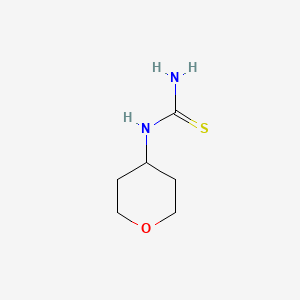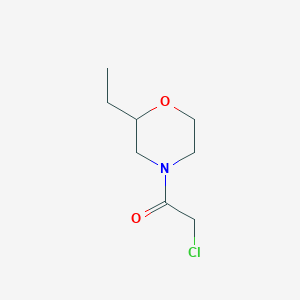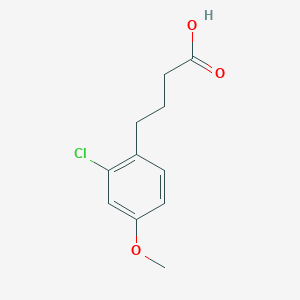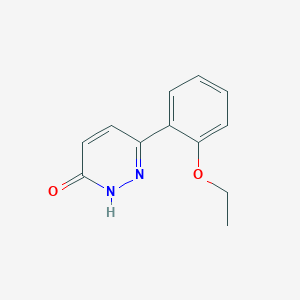![molecular formula C12H18N2 B1419023 1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine CAS No. 1184165-51-2](/img/structure/B1419023.png)
1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine
Übersicht
Beschreibung
“1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” is a chemical compound with the molecular formula C12H18N2 . It has an average mass of 190.285 Da and a monoisotopic mass of 190.147003 Da . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds similar to “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” often involves the use of pyrrolidine . Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” consists of a pyrrolidine ring attached to a phenyl group via a methylene bridge . The phenyl group is substituted at the 3-position with a methyl group .Wissenschaftliche Forschungsanwendungen
Photocytotoxicity and Cellular Imaging : Iron(III) complexes, including those containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been studied for their photocytotoxic properties and potential in cellular imaging. These complexes show significant photocytotoxicity under red light, suggesting applications in targeted cancer therapy and diagnostics (Basu et al., 2014).
Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and shown to be effective in catalytic applications, particularly in the context of palladacycles. These findings could have implications for chemical synthesis and industrial processes (Roffe et al., 2016).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, a related compound, have been synthesized and demonstrated potential as anticonvulsant agents. This research opens up possibilities for the development of new medications for treating seizures (Pandey & Srivastava, 2011).
Chiral Ligands in Chemistry : Research into chiral, conformationally mobile tripodal ligands, including compounds related to 1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine, has provided insights into the synthesis and properties of these ligands. This could have implications in the field of stereochemistry and drug design (Canary et al., 1998).
Anticancer Activity of Metal Complexes : Studies on palladium and platinum complexes using Schiff base ligands like R-(pyridin-2-yl)methanamine have shown promising anticancer activity. This research is significant in the context of developing new chemotherapeutic agents (Mbugua et al., 2020).
Synthesis of Heterocyclic Schiff Bases : The synthesis and characterization of heterocyclic Schiff bases, including those derived from pyridine, have been explored for their potential medicinal properties, such as anticonvulsant activity (Visagaperumal et al., 2010).
Zukünftige Richtungen
The future directions for “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” could involve further exploration of its potential uses in pharmaceutical applications . As with all chemical compounds, ongoing research and development are crucial for discovering new applications and improving existing ones.
Wirkmechanismus
Target of Action
It contains a pyrrolidine ring , which is a common structure in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds containing a pyrrolidine ring often exhibit diverse modes of action, depending on their specific structures and the targets they interact with .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of a pyrrolidine ring could potentially influence these properties, as pyrrolidine derivatives are known to have diverse physicochemical properties .
Result of Action
Without specific studies on this compound, it’s difficult to say what the molecular and cellular effects of its action might be. Given the diverse biological activities of pyrrolidine derivatives, it’s possible that this compound could have a range of effects .
Eigenschaften
IUPAC Name |
(3-methyl-4-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKRCIGHVSNNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)
